molecular formula C14H10INO3 B187731 N-(1,3-benzodioxol-5-yl)-3-iodobenzamide CAS No. 6183-79-5

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide

Cat. No. B187731
CAS RN: 6183-79-5
M. Wt: 367.14 g/mol
InChI Key: LSCORVWVQJOTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as tyrosine kinase inhibitors, which have been shown to have a wide range of biological effects.

Mechanism Of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is complex and not fully understood. It is known to work by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, N-(1,3-benzodioxol-5-yl)-3-iodobenzamide can disrupt the growth and proliferation of cancer cells and other abnormal cells.

Biochemical And Physiological Effects

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and other abnormal cells, reduce inflammation, and promote wound healing. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in laboratory experiments is its ability to selectively inhibit the activity of tyrosine kinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. One area of interest is its potential use in the treatment of cancer and other diseases. Researchers are also interested in exploring the potential use of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, which may lead to the development of new drugs that target tyrosine kinases more effectively.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is a complex process that involves several steps. The first step is the preparation of 3-iodobenzamide, which is then reacted with 1,3-benzodioxole to produce N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. The process requires specialized equipment and expertise, and is typically carried out in a laboratory setting.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to inhibit the growth of certain types of bacteria. It has also been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

properties

CAS RN

6183-79-5

Product Name

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-iodobenzamide

InChI

InChI=1S/C14H10INO3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17)

InChI Key

LSCORVWVQJOTLM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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